

# cyclopentane-1,2,3,4-tetracarboxylic acid

## properties and structure

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### Compound of Interest

Compound Name: Cyclopentane-1,2,3,4-tetracarboxylic acid

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An In-depth Technical Guide to **Cyclopentane-1,2,3,4-tetracarboxylic Acid**: Properties, Structure, and Applications

## Introduction

**Cyclopentane-1,2,3,4-tetracarboxylic acid** (CPTCA) is a versatile polycarboxylic acid that serves as a crucial building block in various fields of chemistry and materials science. Its rigid, non-planar cyclopentane core, functionalized with four carboxylic acid groups, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, stereoisomerism, synthesis, and key applications of CPTCA, with a focus on its role in polymer chemistry and drug discovery.

## Properties and Structure

**Cyclopentane-1,2,3,4-tetracarboxylic acid** is a colorless, crystalline solid.<sup>[1]</sup> The presence of four carboxylic acid groups dictates its high polarity and ability to act as a hydrogen bond donor. Its solubility is low in water but higher in organic solvents like ethanol and dimethylformamide.<sup>[1]</sup>

## Physicochemical Properties

The properties of CPTCA can vary slightly depending on the specific stereoisomer. The data presented below corresponds to the most commonly cited isomers.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>8</sub>	[2][3]
Molecular Weight	246.17 g/mol	[3][4][5][6]
CAS Number	3724-52-5 (general), 3786-91-2 (cis,cis,cis,cis-isomer)	[4][6]
Melting Point	192 °C	[1][2]
Boiling Point	495.6 ± 45.0 °C at 760 mmHg	[2]
Density	1.8 ± 0.1 g/cm <sup>3</sup>	
Flash Point	267.6 ± 25.2 °C	
pKa	3.44 ± 0.70 (Predicted)	[1]
LogP	-1.31	

## Structure and Stereoisomerism

The core structure of CPTCA consists of a five-membered cyclopentane ring with four carboxyl groups attached to adjacent carbon atoms (positions 1, 2, 3, and 4). The relative orientation of these carboxyl groups (either above or below the plane of the ring, denoted as cis or trans) gives rise to several stereoisomers. The flexibility of the cyclopentane ring allows for diverse network topologies when used in coordination polymers.[4]

One of the most commonly referenced isomers is the cis,cis,cis,cis-1,2,3,4-cyclopentanetetracarboxylic acid.[1][6] Another significant stereoisomer is the chiral (1R,2S,3R,4S) configuration, which is notable for having five distinct resonances in its <sup>13</sup>C-NMR spectrum, confirming the non-equivalence of all its ring carbons.[7] This chirality is crucial for applications in asymmetric synthesis and the formation of chiral frameworks.[4][7]

**Fig. 1:** Common stereoisomers of CPTCA.

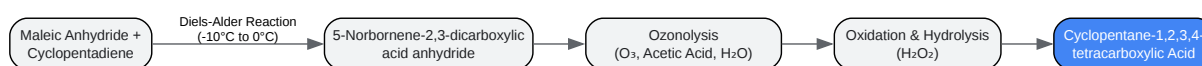
## Experimental Protocols

### Synthesis

A common route for synthesizing CPTCA, particularly for producing its dianhydride derivative, involves a multi-step process starting from maleic anhydride and cyclopentadiene.[8]

Protocol:

- **Diels-Alder Reaction:** Maleic anhydride (1.0 mol) is dissolved in ethyl acetate. Cyclopentadiene (1.1 mol) is added dropwise at a low temperature (-10°C to 0°C). The reaction produces a white precipitate of the intermediate, 5-norbornene-2,3-dicarboxylic acid anhydride.[8]
- **Ozonolysis:** The intermediate product (0.96 mol) is dissolved in a mixture of acetic acid and distilled water. Ozone gas is bubbled through the solution at 0°C for approximately 6 hours until the starting material is consumed (monitored by TLC).[8]
- **Oxidation & Hydrolysis:** Hydrogen peroxide is used to oxidize the ozonide, which subsequently hydrolyzes to yield **cyclopentane-1,2,3,4-tetracarboxylic acid**. [8]
- **Dehydration (Optional):** To obtain the dianhydride, acetic anhydride is used as a dehydrating agent for a final ring-closing step.[8]



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**Fig. 2:** Synthesis workflow for CPTCA.

## Purification and Analysis

The purification strategy for CPTCA depends on the synthetic route and impurities.[4] As a polycarboxylic acid, recrystallization from suitable solvents is a common method. The purity is critical for applications like Metal-Organic Framework (MOF) synthesis, where impurities can hinder the formation of crystalline structures.[4]

Analytical Techniques:

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for structural elucidation and confirming the stereochemistry of the isomers.[6][9] The number of signals in the  $^{13}\text{C}$  NMR spectrum can help distinguish between different stereoisomers.[7]
- Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the carboxylic acid functional groups (O-H and C=O stretches).[6]

## Applications in Research and Development

The multifunctional nature of CPTCA makes it a valuable scaffold in both materials science and medicinal chemistry.

### Polymer Synthesis

CPTCA, typically in its dianhydride form, is a key monomer for the synthesis of high-performance polymers like polyimides.[4][8] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The non-planar cyclopentane ring in the polymer backbone can improve the solubility and processing characteristics of the resulting polyimides.[4] These materials are widely used in microelectronics, liquid crystal displays, and as electrical insulation materials.[8]

### Metal-Organic Frameworks (MOFs)

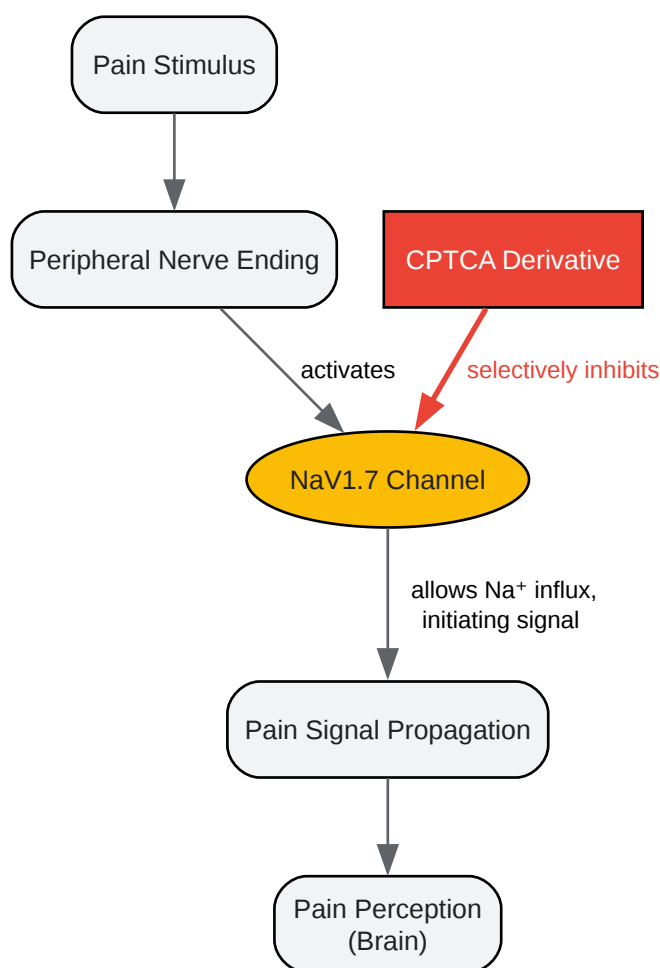
CPTCA serves as an organic linker in the design of MOFs.[4] The carboxylate groups coordinate with metal ions to create stable, porous, three-dimensional structures. The inherent flexibility and potential for chirality in the CPTCA molecule allow for the creation of diverse and complex network topologies. These MOF materials are heavily researched for applications in gas storage, chemical separations, and catalysis.[4]

### Drug Development

Recent research has highlighted the potential of cyclopentane carboxylic acid derivatives in drug discovery. Specifically, they have been identified as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for pain therapeutics.[10]

**Mechanism of Action:** The NaV1.7 channel is a crucial component in the transmission of pain signals in the peripheral nervous system. By inhibiting this channel, CPTCA derivatives can block the propagation of pain signals, leading to an analgesic effect. The development of

selective inhibitors is critical to avoid off-target effects on other sodium channels, such as NaV1.5, which is vital for cardiac function.[10] Studies have shown that novel cyclopentane carboxylic acid compounds exhibit high potency for NaV1.7 and robust efficacy in preclinical models of pain.[10]



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**Fig. 3:** Inhibition of NaV1.7 by CPTCA derivatives.

## Conclusion

**Cyclopentane-1,2,3,4-tetracarboxylic acid** is a molecule of significant interest due to its unique structural features and chemical versatility. Its role as a monomer in advanced polymers and as a linker in MOFs is well-established. Furthermore, the emergence of its derivatives as potent and selective NaV1.7 inhibitors opens promising avenues for the development of novel

analgesics. The continued exploration of its various stereoisomers and their unique properties will undoubtedly lead to further innovations in both materials science and medicine.

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